molecular formula C15H24O B1612369 Aromadendrene oxide 2 CAS No. 85710-39-0

Aromadendrene oxide 2

Cat. No.: B1612369
CAS No.: 85710-39-0
M. Wt: 220.35 g/mol
InChI Key: XPGWKKLDFXNBPJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aromadendrene oxide 2 is a biologically active component of Lantana camara . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known to exhibit antimicrobial properties , but the specific interactions with its targets and the resulting changes are not clearly defined

Biochemical Pathways

This compound belongs to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton . More research is needed to understand these pathways.

Result of Action

This compound is known to exhibit antimicrobial properties . More research is needed to describe these effects.

Biochemical Analysis

Biochemical Properties

Aromadendrene oxide 2 plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. This interaction involves binding to specific enzymes that are crucial for bacterial cell wall formation, thereby inhibiting their activity and leading to bacterial cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, this compound has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and disrupting normal cellular functions. For example, this compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to inflammation and infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained antimicrobial effects, but its efficacy may decrease over time due to degradation. In in vitro studies, this compound has been observed to maintain its antimicrobial activity for several days, while in in vivo studies, its effects can last for weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial and anti-inflammatory effects without significant toxicity. At high doses, this compound can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy plateaus or decreases due to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes convert this compound into more water-soluble forms, facilitating its excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments. For example, in the endoplasmic reticulum, this compound can modulate protein folding and secretion, while in the mitochondria, it can affect energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aromadendrene oxide 2 can be synthesized through the oxidation of aromadendrene, a sesquiterpene hydrocarbon. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired epoxide .

Industrial Production Methods: Industrial production of this compound involves the extraction of essential oils from plants like Lantana camara, followed by purification processes to isolate the compound. Advanced techniques such as steam distillation and chromatography are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Aromadendrene oxide 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Aromadendrene oxide 2 is unique among sesquiterpene oxides due to its specific structural features and biological activities. Similar compounds include:

  • Aromadendrene oxide 1
  • Alloaromadendrene oxide
  • Isoaromadendrene oxide
  • Aromadendrene epoxide

These compounds share similar sesquiterpene skeletons but differ in their oxidation states and specific functional groups, leading to variations in their biological activities and applications .

Properties

IUPAC Name

1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWKKLDFXNBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC24CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916691
Record name 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94020-95-8, 85710-39-0
Record name Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94020-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Aromadendrene epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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